molecular formula C5H9BF3KO2 B13477764 Potassium ((1,3-dioxan-5-yl)methyl)trifluoroborate

Potassium ((1,3-dioxan-5-yl)methyl)trifluoroborate

Katalognummer: B13477764
Molekulargewicht: 208.03 g/mol
InChI-Schlüssel: UMAYFIAHLUNNRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a 1,3-dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide typically involves the reaction of a 1,3-dioxane derivative with a trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .

Industrial Production Methods

Industrial production of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and appropriate boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroborate group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide has several scientific research applications:

Wirkmechanismus

The mechanism of action of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon–carbon bonds in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is unique due to its specific combination of a 1,3-dioxane ring and a trifluoroborate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C5H9BF3KO2

Molekulargewicht

208.03 g/mol

IUPAC-Name

potassium;1,3-dioxan-5-ylmethyl(trifluoro)boranuide

InChI

InChI=1S/C5H9BF3O2.K/c7-6(8,9)1-5-2-10-4-11-3-5;/h5H,1-4H2;/q-1;+1

InChI-Schlüssel

UMAYFIAHLUNNRE-UHFFFAOYSA-N

Kanonische SMILES

[B-](CC1COCOC1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.